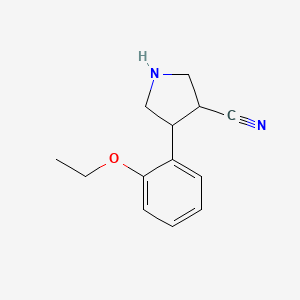

4-(2-Ethoxyphenyl)pyrrolidine-3-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “4-(2-Ethoxyphenyl)pyrrolidine-3-carbonitrile”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used can be based on the stereogenicity of carbons in the pyrrolidine ring .Molecular Structure Analysis

The pyrrolidine ring in “4-(2-Ethoxyphenyl)pyrrolidine-3-carbonitrile” is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are often influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including 4-(2-ethoxyphenyl)pyrrolidine-3-carbonitrile, are vital in medicinal chemistry for developing treatments for various human diseases. The interest in these compounds is due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage due to their non-planarity. These attributes aid in the design of new pyrrolidine compounds with diverse biological profiles, highlighting their significance in drug discovery and development (Li Petri et al., 2021).

Hybrid Catalysts in Synthesis

The pyrrolidine core is essential for synthesizing structurally complex and biologically relevant compounds. Its application extends to the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts. This demonstrates the versatility of pyrrolidine derivatives in facilitating the development of new molecules with potential medicinal and pharmaceutical applications, emphasizing the role of 4-(2-ethoxyphenyl)pyrrolidine-3-carbonitrile in advancing synthetic methodology (Parmar et al., 2023).

Analytical Toxicology

Pyrrolidinophenone derivatives are analyzed in biological fluids for toxicological studies, highlighting the importance of understanding their biotransformation and metabolites. This analysis is crucial for assessing the safety and environmental impact of these compounds, including 4-(2-ethoxyphenyl)pyrrolidine-3-carbonitrile, further underscoring their relevance in scientific research related to public health and safety (Synbulatov et al., 2019).

Optoelectronic Materials Development

The integration of pyrrolidine derivatives into π-extended conjugated systems is explored for creating novel optoelectronic materials. This application signifies the potential of 4-(2-ethoxyphenyl)pyrrolidine-3-carbonitrile and similar compounds in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements, contributing to the advancement of materials science and engineering (Lipunova et al., 2018).

Wirkmechanismus

Indole Derivatives

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pyrrolidine Compounds

Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . Pyrrolidine compounds have target selectivity characterized by the pyrrolidine ring and its derivatives .

Eigenschaften

IUPAC Name |

4-(2-ethoxyphenyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-16-13-6-4-3-5-11(13)12-9-15-8-10(12)7-14/h3-6,10,12,15H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGIFDQNFQPSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CNCC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

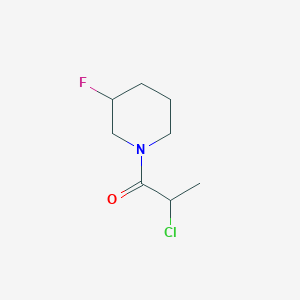

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

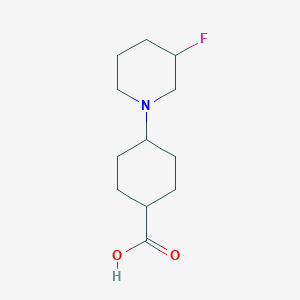

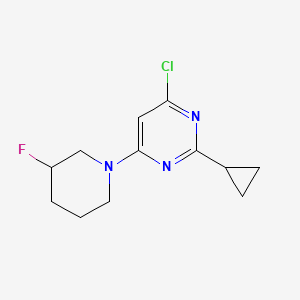

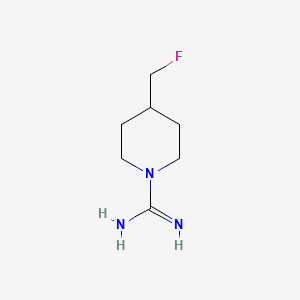

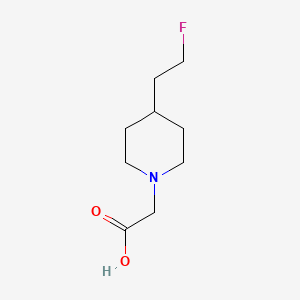

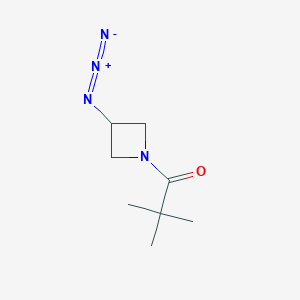

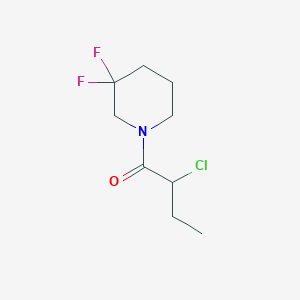

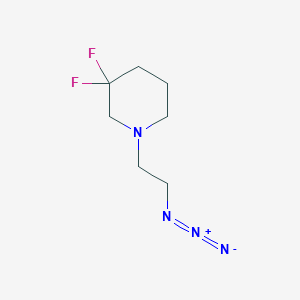

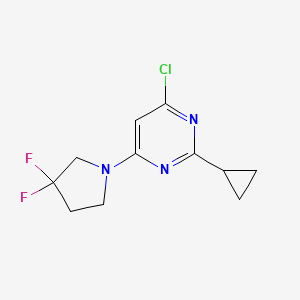

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.